molecular formula C11H9Br2NO B8583340 7-bromo-8-(bromomethyl)-2-methoxyquinoline

7-bromo-8-(bromomethyl)-2-methoxyquinoline

Cat. No.: B8583340
M. Wt: 331.00 g/mol
InChI Key: IXSMPJMSSOYKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-8-(bromomethyl)-2-methoxyquinoline is a quinoline derivative with the molecular formula C11H9Br2NO. This compound is characterized by the presence of bromine atoms at the 7th and 8th positions, a bromomethyl group at the 8th position, and a methoxy group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired positions.

Industrial Production Methods

Industrial production of 7-bromo-8-(bromomethyl)-2-methoxyquinoline may involve large-scale bromination processes using automated reactors to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

7-bromo-8-(bromomethyl)-2-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-bromo-8-(bromomethyl)-2-methoxyquinoline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

    Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-8-(bromomethyl)-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the methoxy group play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-8-(bromomethyl)-2-methoxyquinoline is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H9Br2NO

Molecular Weight

331.00 g/mol

IUPAC Name

7-bromo-8-(bromomethyl)-2-methoxyquinoline

InChI

InChI=1S/C11H9Br2NO/c1-15-10-5-3-7-2-4-9(13)8(6-12)11(7)14-10/h2-5H,6H2,1H3

InChI Key

IXSMPJMSSOYKLR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2CBr)Br)C=C1

Origin of Product

United States

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